1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
This compound is an electron-rich C2 symmetric bis(phospholane) ligand . It is used for enantioselective catalytic reactions . The compound is also known as "s,s-me-bpe-rh" .
Molecular Structure Analysis
The molecular formula of the compound is C22H40BF4P2Rh . The InChI string representation of the compound is also available .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 152.2-156.3 °C . It is brown to orange in color .Scientific Research Applications
Catalytic Applications in Organic Synthesis
This compound is used extensively in the field of organic synthesis, particularly in hydrogenation reactions. Its application in asymmetric hydrogenation has demonstrated high efficiency and selectivity, making it a valuable tool for producing enantiomerically pure compounds. The ligand framework of the molecule, characterized by its chiral phospholane rings, allows for effective enantioselectivity in the hydrogenation of unsaturated substrates (Burk et al., 1993).
Enhancing Reactivity and Selectivity
Research has shown that the structural attributes of this rhodium complex contribute to its catalytic prowess, enabling precise control over reaction outcomes. This is particularly evident in the selective hydroboration of alkenes and the facilitated exchange of deuterium into aromatic substrates, showcasing its versatility in modifying and building complex molecular architectures (Ellames et al., 2001), (Jacobs et al., 2013).
Mechanistic Insights and Complex Formation
Studies involving this rhodium complex have also provided valuable mechanistic insights into the process of asymmetric hydrogenation. It has been shown that the formation of solvent complexes and dihydrides plays a critical role in the reaction pathway, with the structure of the phosphine ligand significantly affecting the equilibrium between these species (Brown et al., 1981).
Synthesis and Modification of Complex Molecules
The compound has been employed as a catalyst precursor in the synthesis of α-amino acid derivatives through highly enantioselective hydrogenation reactions. This underscores its utility in producing key building blocks for pharmaceuticals and other biologically active molecules, demonstrating its impact beyond basic chemical transformations (Pilkington & Zanotti-gerosa, 2003).
Safety And Hazards
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVIVYCYPYTYSO-ASDDUFFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]1P([C@H](CC1)C)CCP2[C@H](CC[C@@H]2C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514133 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
213343-65-8 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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